Cas no 2034342-53-3 (4-(4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine)
4-(4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- (2-methylimidazo[1,2-a]pyridin-3-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
- (2-methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- 4-(4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
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- Inchi: 1S/C18H17F3N6O/c1-12-16(27-5-3-2-4-14(27)24-12)17(28)26-8-6-25(7-9-26)15-10-13(18(19,20)21)22-11-23-15/h2-5,10-11H,6-9H2,1H3
- InChI Key: JXELEEYKMHHBBW-UHFFFAOYSA-N
- SMILES: FC(C1=C([H])C(=NC([H])=N1)N1C([H])([H])C([H])([H])N(C(C2=C(C([H])([H])[H])N=C3C([H])=C([H])C([H])=C([H])N23)=O)C([H])([H])C1([H])[H])(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 28
- Rotatable Bond Count: 2
- Complexity: 568
- XLogP3: 3.1
- Topological Polar Surface Area: 66.6
4-(4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6523-0324-2μmol |
4-(4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine |
2034342-53-3 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6523-0324-5μmol |
4-(4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine |
2034342-53-3 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6523-0324-10μmol |
4-(4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine |
2034342-53-3 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6523-0324-1mg |
4-(4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine |
2034342-53-3 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6523-0324-2mg |
4-(4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine |
2034342-53-3 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6523-0324-3mg |
4-(4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine |
2034342-53-3 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6523-0324-4mg |
4-(4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine |
2034342-53-3 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6523-0324-5mg |
4-(4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine |
2034342-53-3 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6523-0324-10mg |
4-(4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine |
2034342-53-3 | 10mg |
$118.5 | 2023-09-08 |
4-(4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 4-(4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Introduction to 4-(4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS No. 2034342-53-3)
4-(4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its potential therapeutic applications. This compound, identified by its CAS number 2034342-53-3, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural framework of this compound incorporates multiple pharmacophoric elements, including a methylimidazo[1,2-a]pyridine moiety and a trifluoromethyl group, which are known to enhance its interaction with biological targets.
The methylimidazo[1,2-a]pyridine core is a well-documented scaffold in medicinal chemistry, frequently employed in the design of drugs targeting various diseases. Its ability to modulate biological pathways stems from its capacity to engage with enzymes and receptors with high specificity. In particular, the piperazine moiety appended to the imidazopyridine ring further enhances the compound's solubility and bioavailability, making it an attractive candidate for drug development. The presence of a trifluoromethyl group at the 6-position of the pyrimidine ring is another key feature that contributes to the compound's pharmacological profile. This substituent is known to improve metabolic stability and binding affinity, thereby augmenting the compound's potential as a lead molecule.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between this compound and its biological targets. Studies have demonstrated that the 4-(4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperazin-1-yl) portion of the molecule can effectively bind to enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, the trifluoromethyl group has been shown to enhance the compound's binding affinity for certain receptor families, which could be exploited for the development of novel therapeutics.
In vitro studies have revealed that this compound exhibits notable activity against various disease models. For instance, research indicates that it can inhibit the activity of enzymes such as Janus kinases (JAKs), which are implicated in autoimmune disorders. The dual functionality provided by the methylimidazo[1,2-a]pyridine and trifluoromethyl groups allows for precise modulation of biological pathways, making it a versatile tool for drug discovery. Additionally, preclinical studies have shown that this compound can cross the blood-brain barrier, raising hopes for its application in treating central nervous system disorders.
The synthesis of 4-(4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine presents unique challenges due to its complex structural features. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed cross-coupling reactions have been instrumental in constructing the intricate molecular framework efficiently. These advancements have not only streamlined the synthesis process but also opened up new avenues for structural diversification and optimization.
The pharmacokinetic properties of this compound are another area of active investigation. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles when tested in animal models. This suggests that it could be suitable for oral administration, which would enhance patient compliance and convenience. Furthermore, preliminary toxicology studies have indicated that it is well-tolerated at therapeutic doses, although further investigations are warranted to fully assess its safety profile.
The potential therapeutic applications of 4-(4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine are vast and varied. Given its anti-inflammatory properties, it could be explored as a treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its ability to modulate kinase activity suggests potential applications in oncology and immunology research. As our understanding of disease mechanisms continues to evolve, new therapeutic targets are being identified that could benefit from the unique properties of this compound.
Future research directions include exploring derivative compounds derived from this core structure to optimize its pharmacological properties further. By leveraging computational tools and high-throughput screening techniques, researchers can rapidly identify analogs with enhanced efficacy or reduced side effects. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into clinical applications.
In conclusion,4-(4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS No. 2034342-53-3) represents a promising candidate for drug development due to its complex structure and favorable biological activity profiles. Its incorporation into novel therapeutic strategies holds significant promise for addressing unmet medical needs across multiple disease areas.
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